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Compound of Interest

Compound Name:
5-Methylisoxazole-3-

carboxaldehyde

Cat. No.: B1306195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methylisoxazole-3-carboxaldehyde, a heterocyclic compound of interest in medicinal

chemistry and drug development. Due to the limited availability of public, experimentally-

derived spectra for this specific molecule, this guide presents predicted spectroscopic data

based on the analysis of structurally similar isoxazole derivatives. Detailed experimental

protocols for obtaining and verifying this data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-Methylisoxazole-3-
carboxaldehyde. These predictions are based on known chemical shift ranges, characteristic

infrared absorption frequencies, and expected mass spectrometric fragmentation patterns for

isoxazole and aldehyde functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9-10.1 Singlet 1H
Aldehyde proton (-

CHO)

~6.5-6.7 Singlet 1H
Isoxazole ring proton

(C4-H)

~2.5-2.7 Singlet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~185-190 Aldehyde carbon (CHO)

~170-175 Isoxazole ring carbon (C5)

~155-160 Isoxazole ring carbon (C3)

~105-110 Isoxazole ring carbon (C4)

~12-15 Methyl carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium C-H stretch (methyl)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)

~1600 Medium C=N stretch (isoxazole ring)

~1450 Medium C-H bend (methyl)

~900-1200 Medium-Strong Ring stretching (isoxazole)
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

111 [M]⁺ (Molecular ion)

110 [M-H]⁺

82 [M-CHO]⁺

54 [M-CHO-CO]⁺ or Retro-Diels-Alder fragment

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 5-Methylisoxazole-3-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 5-Methylisoxazole-3-carboxaldehyde.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and

a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic

vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of solid 5-Methylisoxazole-3-carboxaldehyde directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:
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Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality

spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph

(GC-MS) for sample introduction.

Sample Preparation:

Prepare a dilute solution of 5-Methylisoxazole-3-carboxaldehyde in a volatile organic

solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

The sample will be vaporized and separated by the gas chromatograph before entering the

mass spectrometer.

In the ion source, the sample molecules will be bombarded with electrons (typically at 70

eV), causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 5-Methylisoxazole-3-carboxaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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